Enhanced Conformational Rigidity and Protease Resistance Through Nα-Methylation
Incorporation of an Nα-methyl amino acid (N-Me AA) confers increased conformational rigidity and protease resistance to peptides. In a comparative class-level analysis, N-Me AA-containing peptides exhibit enhanced resistance to proteolytic degradation due to the steric hindrance of the N-methyl group [1].
| Evidence Dimension | Protease Resistance |
|---|---|
| Target Compound Data | N-methylated peptide (class-level) |
| Comparator Or Baseline | Non-methylated peptide (class-level) |
| Quantified Difference | Qualitative improvement in stability (class-level observation) |
| Conditions | In vitro protease assays with model peptides |
Why This Matters
Increased protease resistance directly translates to longer in vivo half-life and enhanced therapeutic potential of peptide-based drug candidates.
- [1] Subtelny AO, Hartman MCT, Szostak JW. Ribosomal Synthesis of N-Methyl Peptides. J Am Chem Soc. 2008;130(19):6131-6136. doi:10.1021/ja710016v View Source
